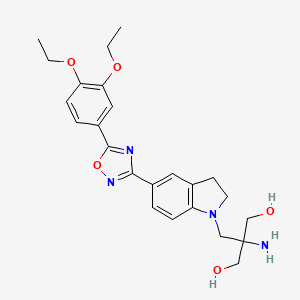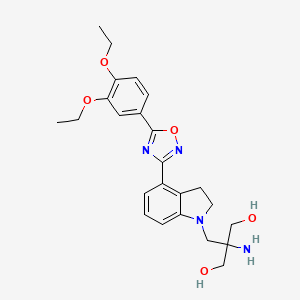![molecular formula C21H19FN2O6 B10837007 2-[[1-[[4-(2-Fluorophenoxy)phenyl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837007.png)
2-[[1-[[4-(2-Fluorophenoxy)phenyl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US9422240, 1-282” is a partially saturated nitrogen-containing heterocyclic compound. It is a derivative of 5-hydroxyl-1,7-naphthyridine substituted by aryloxy or heteroaryloxy groups. This compound has garnered attention due to its potential pharmaceutical applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US9422240, 1-282” involves the preparation of 5-hydroxyl-1,7-naphthyridine, followed by substitution with aryloxy or heteroaryloxy groups. The reaction conditions typically include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of “US9422240, 1-282” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
“US9422240, 1-282” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aryloxy or heteroaryloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
“US9422240, 1-282” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as anemia and urinary system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “US9422240, 1-282” involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of prolyl hydroxylase, an enzyme involved in the regulation of hypoxia-inducible factors. By inhibiting this enzyme, the compound stabilizes hypoxia-inducible factors, leading to increased expression of genes involved in angiogenesis and other hypoxia-related processes .
Comparison with Similar Compounds
Similar Compounds
- US9422240, 1-286
- US9422240, 1-297
- US9422240, 1-298
- US9422240, 1-367
Uniqueness
“US9422240, 1-282” is unique due to its specific substitution pattern and its potent inhibitory effect on prolyl hydroxylase. This makes it a valuable compound for therapeutic applications, particularly in conditions where modulation of hypoxia-inducible factors is beneficial .
Properties
Molecular Formula |
C21H19FN2O6 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[[1-[[4-(2-fluorophenoxy)phenyl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H19FN2O6/c22-15-3-1-2-4-17(15)30-14-7-5-13(6-8-14)12-24-10-9-16(25)19(21(24)29)20(28)23-11-18(26)27/h1-8,25H,9-12H2,(H,23,28)(H,26,27) |
InChI Key |
FFAFLVNMXIWUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=C1O)C(=O)NCC(=O)O)CC2=CC=C(C=C2)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]naphthalene-1-carbaldehyde](/img/structure/B10836926.png)
![1-Isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B10836937.png)
![3-[2-(2-amino-6-oxo-5H-purin-9-yl)ethyl-(2-phosphonoethyl)amino]propanoic acid](/img/structure/B10836938.png)
![(2S)-2-[[[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]methyl-methylcarbamoyl]amino]butanedioic acid](/img/structure/B10836939.png)

![1-[8-Fluoro-3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4,5-dihydrobenzo[g][2,1]benzoxazol-7-yl]azetidine-3-carboxylic acid](/img/structure/B10836947.png)
![4-fluoro-N-[(2S)-1-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide](/img/structure/B10836952.png)
![3-[3-[(4,5-Dichloroimidazol-1-yl)methyl]phenyl]-5-[2-(1-phenylcyclohexyl)ethyl]-1,2,4-oxadiazole](/img/structure/B10836958.png)

![2-(2-Methyl-4-p-tolylpyrimido[1,2-b]indazol-3-yl)pentanoic acid](/img/structure/B10836968.png)
![ethyl 2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B10836970.png)
![2-Amino-5-cyclopropyl-5-[3-(3-methoxyphenyl)phenyl]-3-methylimidazol-4-one](/img/structure/B10836980.png)
![phenyl N-[1-anilino-6-(butanethioylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B10836981.png)
![4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid](/img/structure/B10836991.png)
